2-(3-Bromo-5-methylphenyl)acetonitrile
Overview
Description
2-(3-Bromo-5-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrN. It is a derivative of benzeneacetonitrile, where the benzene ring is substituted with a bromine atom at the 3-position and a methyl group at the 5-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-methylphenyl)acetonitrile typically involves the bromination of 5-methylbenzeneacetonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like carbon tetrachloride or chloroform[2][2].
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production[2][2].
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-methylphenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Major Products
Substitution: Formation of 2-(3-substituted-5-methylphenyl)acetonitrile derivatives.
Reduction: Formation of 2-(3-Bromo-5-methylphenyl)ethylamine.
Oxidation: Formation of 2-(3-Bromo-5-methylphenyl)acetic acid.
Scientific Research Applications
2-(3-Bromo-5-methylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-methylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitrile groups play a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-2-methylphenyl)acetonitrile
- 2-(3-Bromo-4-methylphenyl)acetonitrile
- 2-(3-Bromo-6-methylphenyl)acetonitrile
Uniqueness
2-(3-Bromo-5-methylphenyl)acetonitrile is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The position of the bromine and methyl groups can significantly affect the compound’s interaction with other molecules and its overall properties .
Biological Activity
2-(3-Bromo-5-methylphenyl)acetonitrile is a chemical compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant studies that highlight its efficacy against various pathogens.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, showing promising results.
Efficacy Against Bacteria and Fungi
The minimum inhibitory concentration (MIC) values for this compound against selected microorganisms are summarized in the following table:
Microorganism | MIC (µg/mL) |
---|---|
Escherichia coli | 25 |
Staphylococcus aureus | 15 |
Candida albicans | 30 |
Bacillus subtilis | 20 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with skin infections and other diseases .
The exact mechanism of action of this compound is not fully elucidated; however, it is believed to disrupt cellular processes in bacteria and fungi. It may inhibit protein synthesis or interfere with cell wall synthesis, leading to microbial cell death. Further studies are needed to clarify these pathways.
Case Studies and Research Findings
- Study on Antibacterial Properties : A study conducted by Pund et al. (2020) synthesized several derivatives of acetonitrile compounds, including this compound, and evaluated their antibacterial properties. The findings indicated that this compound exhibited a strong inhibitory effect on both Gram-positive and Gram-negative bacteria.
- Antifungal Activity Assessment : Another research article highlighted the antifungal activity of the compound against Candida albicans. The study reported an MIC value of 30 µg/mL, suggesting moderate antifungal efficacy .
- Structure-Activity Relationship (SAR) : The structure-activity relationship studies indicated that the presence of the bromine atom at the para position significantly enhances the antimicrobial activity compared to other halogenated derivatives .
Properties
IUPAC Name |
2-(3-bromo-5-methylphenyl)acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-4-8(2-3-11)6-9(10)5-7/h4-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTDHAVSXUXSGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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